4,4,5,5,6,6,6-heptafluorohexanoic Acid
Overview
Description
2H,2H,3H,3H-Perfluorohexanoic Acid is a polyfluoroalkyl substance, commonly referred to as a perfluoroalkyl carboxylic acid. It is characterized by the presence of multiple fluorine atoms attached to a carbon chain, which imparts unique chemical properties. This compound is often found as a contaminant in various environmental matrices, including sea and river water .
Mechanism of Action
- By inhibiting TS, 4,4,5,5,6,6,6-heptafluorohexanoic acid disrupts the production of dTMP, leading to imbalances in the deoxynucleotide pool and ultimately interfering with DNA synthesis and repair .
- Additionally, the accumulation of dUMP may increase levels of deoxyuridine triphosphate (dUTP), which can be misincorporated into DNA .
- Misincorporation of this compound metabolites (e.g., FdUTP) into DNA further contributes to cellular dysfunction .
- Impact on Bioavailability : The compound’s pharmacokinetics influence its bioavailability, but specific data are limited .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
4,4,5,5,6,6,6-Heptafluorohexanoic Acid plays a significant role in biochemical reactions, particularly in the context of environmental testing and research. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been studied for its interactions with enzymes involved in the biodegradation of polyfluoroalkyl phosphates, which are sources of perfluorinated acids in the environment . These interactions often involve binding to the active sites of enzymes, leading to inhibition or modification of their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to alterations in the expression of genes involved in metabolic pathways and stress responses . Additionally, it can affect cellular metabolism by interacting with key metabolic enzymes, potentially leading to disruptions in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. These interactions can lead to enzyme inhibition or activation, depending on the specific context . For example, the compound can inhibit enzymes involved in fatty acid metabolism, leading to changes in lipid profiles and energy balance within cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can undergo degradation under certain conditions, such as exposure to high temperatures or reactive chemicals . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, but at higher doses, it can lead to toxic or adverse effects . Studies have identified threshold effects, where certain concentrations of the compound result in significant changes in physiological and biochemical parameters. High doses can lead to toxicity, affecting liver function, kidney function, and overall metabolic health.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in fatty acid metabolism and detoxification processes . The compound can influence metabolic flux, leading to changes in the levels of metabolites and intermediates in these pathways. This can have downstream effects on energy production, lipid synthesis, and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its movement across cellular membranes and its accumulation in specific tissues. The compound’s distribution can affect its localization and concentration within different cellular compartments, influencing its biological activity and effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may accumulate in the mitochondria, where it can affect mitochondrial function and energy production. Its localization within cells can determine its interactions with other biomolecules and its overall impact on cellular processes.
Preparation Methods
2H,2H,3H,3H-Perfluorohexanoic Acid can be synthesized through various methods. One common synthetic route involves the telomerization of tetrafluoroethylene with hexafluoropropylene oxide, followed by hydrolysis to yield the desired acid . Industrial production methods often involve the use of fluorinated intermediates and specialized reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
2H,2H,3H,3H-Perfluorohexanoic Acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form perfluorinated carboxylic acids.
Reduction: Reduction reactions are less common but can be achieved using strong reducing agents.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2H,2H,3H,3H-Perfluorohexanoic Acid has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of perfluoroalkyl substances.
Biology: Research studies often investigate its effects on biological systems, particularly its potential toxicity and bioaccumulation.
Medicine: While not commonly used in therapeutic applications, it is studied for its potential impact on human health.
Industry: This compound is used in the production of fluoropolymers and other specialized materials
Comparison with Similar Compounds
2H,2H,3H,3H-Perfluorohexanoic Acid can be compared with other similar compounds, such as:
Perfluorooctanoic Acid: Similar in structure but with a longer carbon chain, leading to different chemical properties and environmental behaviors.
Perfluorobutanoic Acid: Shorter carbon chain, resulting in different reactivity and applications.
Perfluoroheptanoic Acid: Intermediate chain length, with properties that fall between those of perfluorooctanoic acid and perfluorobutanoic acid
These comparisons highlight the unique properties of 2H,2H,3H,3H-Perfluorohexanoic Acid, particularly its specific chain length and fluorination pattern, which influence its chemical behavior and applications.
Properties
IUPAC Name |
4,4,5,5,6,6,6-heptafluorohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F7O2/c7-4(8,2-1-3(14)15)5(9,10)6(11,12)13/h1-2H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFKSWMQWIRDNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(F)(F)F)(F)F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379268 | |
Record name | 3:3 Fluorotelomer carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356-02-5 | |
Record name | 3:3 Fluorotelomer carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 356-02-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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